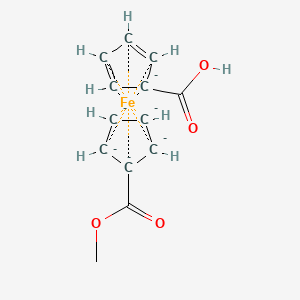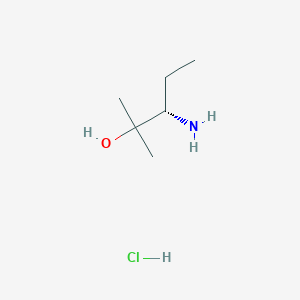
Ethyl 2,4-dibromo-4-fluorobutyrate, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dibromo-4-fluorobutyrate, commonly referred to as EDBF, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 132°C and a melting point of -93°C. EDBF is highly soluble in water, ethanol, and methanol, and is used as a reagent in a variety of organic reactions. EDBF is also used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals.
科学的研究の応用
EDBF has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes. EDBF is also used in the synthesis of biocompatible materials, such as hydrogels, for tissue engineering applications. In addition, EDBF is used as a fluorescent probe in biological studies.
作用機序
The mechanism of action of EDBF is not well understood. However, it is known that EDBF acts as a catalyst in the synthesis of various organic compounds, including pharmaceuticals. It is believed that EDBF acts as a nucleophilic reagent, which allows it to react with other molecules to form new compounds. In addition, EDBF is believed to act as an oxidizing agent, which allows it to oxidize organic compounds, such as alcohols and aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDBF are not well understood. However, it is known that EDBF is highly toxic and can cause skin and eye irritation. In addition, EDBF has been shown to be mutagenic in some animal studies. Therefore, it is important to use EDBF with caution and to take all necessary safety precautions when handling it.
実験室実験の利点と制限
The advantages of using EDBF in laboratory experiments include its high solubility in water, ethanol, and methanol and its ability to act as a catalyst in the synthesis of various organic compounds. However, EDBF also has some limitations. It is highly toxic and can cause skin and eye irritation, and has been shown to be mutagenic in some animal studies. Therefore, it is important to use EDBF with caution and to take all necessary safety precautions when handling it.
将来の方向性
The future directions for EDBF research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of new compounds. In addition, further research is needed to determine the safety and efficacy of EDBF in different laboratory settings. Finally, research should be conducted to explore new methods for synthesizing EDBF and to develop new methods for using EDBF in laboratory experiments.
合成法
EDBF is synthesized by the reaction of 2,4-dibromobutanoic acid with potassium fluoride in an aqueous solution. The reaction is conducted at room temperature and produces EDBF in a yield of 99%. The reaction is carried out in two steps. In the first step, the 2,4-dibromobutanoic acid is reacted with potassium fluoride to form the intermediate compound 2,4-dibromo-4-fluorobutanoic acid. In the second step, the intermediate compound is reacted with ethyl alcohol to produce EDBF.
特性
IUPAC Name |
ethyl 2,4-dibromo-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZZTNBYVNHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)




![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)